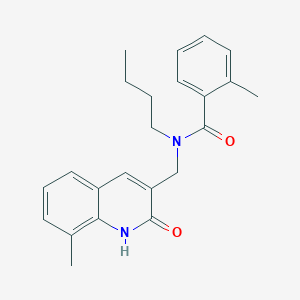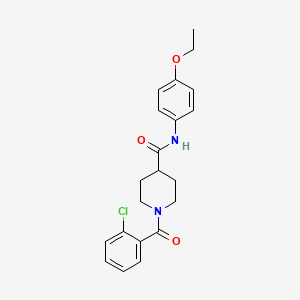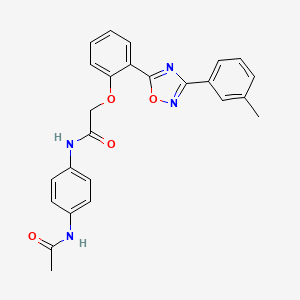
N-(4-acetamidophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetamidophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as AMPP, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood. However, it is believed that this compound exerts its cytotoxic effects by inhibiting the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. Inhibition of topoisomerase II leads to the accumulation of DNA damage, ultimately resulting in apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent cytotoxic effects against cancer cells, while having minimal effects on normal cells. In addition, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, which are key mechanisms for inhibiting cancer cell growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-acetamidophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its potent cytotoxic effects against cancer cells. This makes it an ideal compound for studying the mechanisms of cancer cell growth and death. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of N-(4-acetamidophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One potential direction is to further investigate its mechanism of action, particularly with regards to its interaction with topoisomerase II. Another potential direction is to explore the use of this compound in combination with other chemotherapeutic agents, in order to enhance its cytotoxic effects against cancer cells. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of this compound, in order to better understand its potential clinical applications.
Synthesis Methods
The synthesis of N-(4-acetamidophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the preparation of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then reacted with 4-acetamidophenol to form N-(4-acetamidophenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenol. The final step involves the acetylation of N-(4-acetamidophenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenol with acetic anhydride to form this compound.
Scientific Research Applications
N-(4-acetamidophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that this compound exhibits potent cytotoxic effects against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-16-6-5-7-18(14-16)24-28-25(33-29-24)21-8-3-4-9-22(21)32-15-23(31)27-20-12-10-19(11-13-20)26-17(2)30/h3-14H,15H2,1-2H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTQVCFQKDVORQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

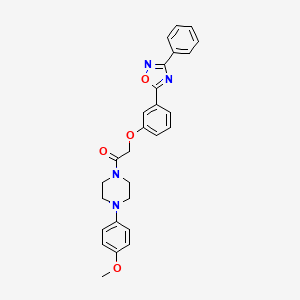

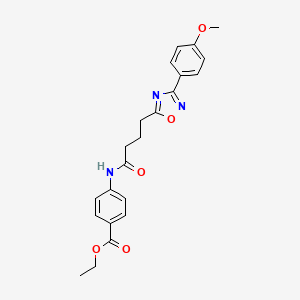
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716058.png)
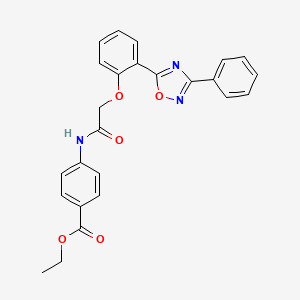

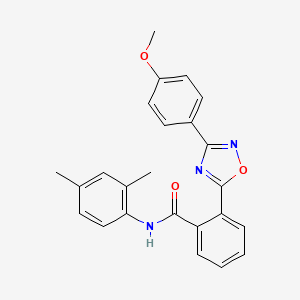
![2-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716087.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide](/img/structure/B7716095.png)
